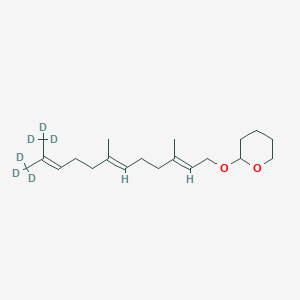
all-trans-Farnesol-d6 Tetrahydropyranyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
all-trans-Farnesol-d6 Tetrahydropyranyl Ether: is a deuterium-labeled compound with the molecular formula C20H28D6O2 and a molecular weight of 312.52 g/mol . This compound is a derivative of farnesol, a natural organic compound found in many essential oils. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and environmental pollutant detection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Farnesol-d6 Tetrahydropyranyl Ether typically involves the protection of the hydroxyl group of all-trans-Farnesol with a tetrahydropyranyl (THP) groupThe reaction conditions often include the use of acid catalysts to facilitate the formation of the THP ether .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: all-trans-Farnesol-d6 Tetrahydropyranyl Ether can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in substitution reactions where the THP group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield farnesal or farnesoic acid derivatives, while reduction could produce farnesol derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, all-trans-Farnesol-d6 Tetrahydropyranyl Ether is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics. It serves as a reference material in nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. The deuterium labeling allows for precise tracking of metabolic processes in vivo.
Medicine: In medicine, this compound is used in drug development and pharmacokinetic studies. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Mécanisme D'action
The mechanism of action of all-trans-Farnesol-d6 Tetrahydropyranyl Ether involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry and NMR spectroscopy. This allows researchers to study the compound’s effects on metabolic pathways and enzyme activities in detail.
Comparaison Avec Des Composés Similaires
all-trans-Farnesol Tetrahydropyranyl Ether: This is the non-deuterated version of the compound and is used in similar applications but lacks the benefits of deuterium labeling.
Farnesyl Pyrophosphate Triammonium Salt-13C3: Another labeled compound used in metabolic studies and enzyme research.
Uniqueness: The primary uniqueness of all-trans-Farnesol-d6 Tetrahydropyranyl Ether lies in its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate measurement and tracking are crucial .
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2-[(2E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-2,6,10-trienoxy]oxane |
InChI |
InChI=1S/C20H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)14-16-22-20-13-5-6-15-21-20/h9,11,14,20H,5-8,10,12-13,15-16H2,1-4H3/b18-11+,19-14+/i1D3,2D3 |
Clé InChI |
XPBIICJUTJFRKE-MZOQXPABSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/COC1CCCCO1)/C)/C)C([2H])([2H])[2H] |
SMILES canonique |
CC(=CCCC(=CCCC(=CCOC1CCCCO1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



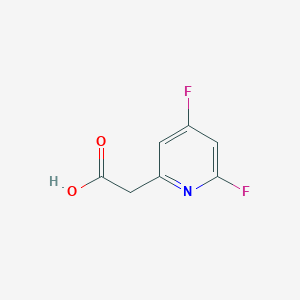
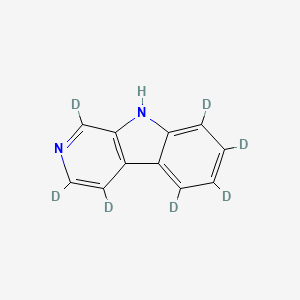

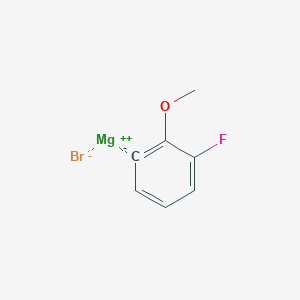
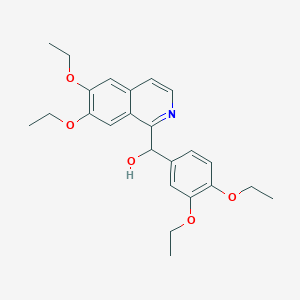
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
![2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)
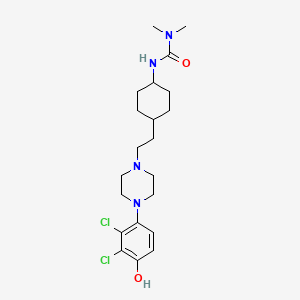
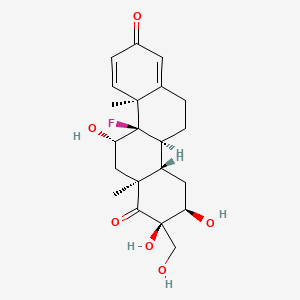
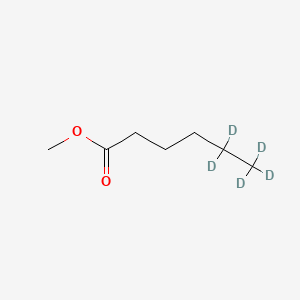

![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
